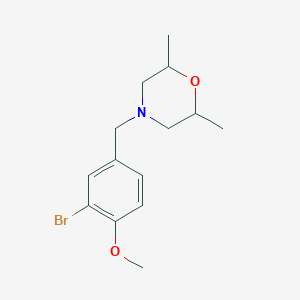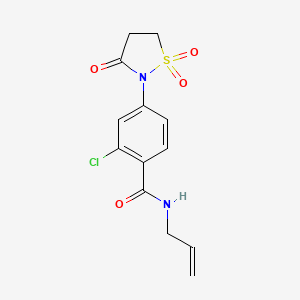
N-4-quinazolinylnorleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-4-quinazolinylnorleucine (QNZ) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. QNZ belongs to the class of quinazoline derivatives and has been found to exhibit promising anticancer properties. In
Mecanismo De Acción
The mechanism of action of N-4-quinazolinylnorleucine involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in cell survival, inflammation, and immune response. In cancer cells, NF-κB is often overactivated, leading to uncontrolled cell growth and proliferation. N-4-quinazolinylnorleucine inhibits the activation of NF-κB, thereby inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-4-quinazolinylnorleucine has been found to have several biochemical and physiological effects on cancer cells. It has been shown to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. N-4-quinazolinylnorleucine also inhibits the expression of genes involved in cell cycle progression and angiogenesis, which are critical processes for cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-4-quinazolinylnorleucine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. N-4-quinazolinylnorleucine has also been found to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of N-4-quinazolinylnorleucine is that it is not very soluble in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For research on N-4-quinazolinylnorleucine include exploring its potential in combination with other anticancer drugs, investigating its effects on cancer stem cells, and determining its pharmacokinetics and pharmacodynamics in vivo.
Métodos De Síntesis
N-4-quinazolinylnorleucine is synthesized through a multi-step process that involves the condensation of 2-chloro-6-nitroaniline with ethyl 2-(bromomethyl) acrylate, followed by the reduction of the nitro group to an amino group. The final step involves the cyclization of the resulting compound with norleucine to form N-4-quinazolinylnorleucine.
Aplicaciones Científicas De Investigación
N-4-quinazolinylnorleucine has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. N-4-quinazolinylnorleucine has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in cancer treatment.
Propiedades
IUPAC Name |
2-(quinazolin-4-ylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-3-7-12(14(18)19)17-13-10-6-4-5-8-11(10)15-9-16-13/h4-6,8-9,12H,2-3,7H2,1H3,(H,18,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSZPSULRZQMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC1=NC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinazolin-4-ylamino)hexanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldiacetamide](/img/structure/B5182678.png)
![ethyl (4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5182685.png)

![5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5182702.png)

![1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5182713.png)
![1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine](/img/structure/B5182727.png)




![1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5182744.png)
![[1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5182749.png)
![N-[3-(aminocarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5182752.png)